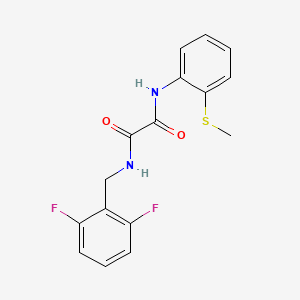

N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,6-difluorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as Difluorobenzyl Oxalamide (DBO), is a chemical compound that has been extensively studied for its potential use in scientific research. DBO is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is critical for the development and progression of many types of cancer, making DBO a promising candidate for the development of new cancer therapies.

Aplicaciones Científicas De Investigación

Novel Insecticide Class

Flubendiamide represents a new class of insecticides with a unique structure that demonstrates exceptional activity against lepidopterous pests, including strains resistant to existing insecticides. Its mode of action is distinct from that of commercial insecticides, making it a promising agent for integrated pest management programs due to its safety for non-target organisms (Tohnishi et al., 2005).

Nucleoside Transport Inhibition

Research on analogs of 4-nitrobenzylthioinosine, an inhibitor of the nucleoside transport protein ENT1, has led to compounds with improved affinity for ENT1 by substituting the ribose moiety with substituted benzyl groups. This modification resulted in compounds with lower polarity and potential for oral absorption and CNS penetration, demonstrating the versatility of benzyl substitutions in medicinal chemistry (Tromp et al., 2004).

Oxidative α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes using N-heterocyclic carbene catalysis presents a method for direct C-F bond formation at the α position. This advancement addresses challenges such as competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Li et al., 2014).

Amide Formation Techniques

Innovative methods for amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids offer new pathways for synthesizing benzeneacetamide derivatives. These processes highlight the potential for creating functionalized amides in organic synthesis (Ju et al., 2011).

Pyrimidine Derivatives for Larvicidal Activity

A study on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrates their significant larvicidal activity, highlighting the role of specific substituents on benzyl rings in enhancing biological activity against larvae (Gorle et al., 2016).

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c1-23-14-8-3-2-7-13(14)20-16(22)15(21)19-9-10-11(17)5-4-6-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWSODILAAQJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)